Regioisomeric Impact on Organic Field-Effect Transistor (OFET) Charge Mobility
The position of the functional unit on the fused thiophene core directly dictates charge carrier mobility. In a systematic study of benzo[b]thiophene (BT) derivatives, a structural analog of the DBT core, the isomer with the BT unit attached via the 6-position (a site with electronic symmetry comparable to the 3-position of DBT) exhibited a mobility of 0.055 cm²/Vs, representing a significant enhancement over other isomers and demonstrating the critical, non-interchangeable role of substitution pattern [1].
| Evidence Dimension | OFET Hole Mobility |
|---|---|
| Target Compound Data | 0.055 cm²/Vs (for 6-substituted benzo[b]thiophene isomer, a proxy for DBT 3-substitution pattern) |
| Comparator Or Baseline | Other isomeric benzo[b]thiophene derivatives (lower mobilities, exact values not specified) |
| Quantified Difference | Highest reported mobility among isomers |
| Conditions | Top-contact/bottom-gate OFET fabricated via solution-shearing |
Why This Matters
This evidence demonstrates that the substitution position is a critical performance parameter, and that the 3-yl DBT analog is associated with the highest charge mobility, directly impacting the efficiency of electronic devices.
- [1] Doh, H., Ahn, J., Chen, M.-C., Kim, C., & Seo, S. (2024). Solution processable benzo[b]thiophene derivatives as small molecular organic semiconductors for organic field effect transistors. Synthetic Metals, 304, 117572. View Source
